5-MethoxybenziMidazole--d3
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Overview
Description
5-MethoxybenziMidazole–d3 is a deuterated derivative of 5-Methoxybenzimidazole, a compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-MethoxybenziMidazole–d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones under acidic conditions. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) to introduce deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of 5-MethoxybenziMidazole–d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-MethoxybenziMidazole–d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: N-oxides of 5-MethoxybenziMidazole–d3.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazoles depending on the reagents used.
Scientific Research Applications
5-MethoxybenziMidazole–d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used as a corrosion inhibitor and in the development of new materials
Mechanism of Action
The mechanism of action of 5-MethoxybenziMidazole–d3 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
- 5-Methoxybenzimidazole
- 5-Methylbenzimidazole
- 6-Methoxybenzimidazole
Comparison: 5-MethoxybenziMidazole–d3 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. Deuteration can enhance the stability and alter the metabolic pathways of the compound, making it distinct from its non-deuterated counterparts .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4,5,7-trideuterio-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,3D,4D |
InChI Key |
ILMHAGCURJPNRZ-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=CN2)[2H])OC)[2H] |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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